molecular formula C10H13Li2N5O11P2 B12380889 Guanosine 5'-diphosphate-d13 (dilithium)

Guanosine 5'-diphosphate-d13 (dilithium)

Cat. No.: B12380889
M. Wt: 468.2 g/mol
InChI Key: AYHHBIHQJFJWSB-CWQDRSFJSA-L
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Description

Guanosine 5’-diphosphate-d13 (dilithium) is a deuterium-labeled version of guanosine 5’-diphosphate. This compound is a nucleoside diphosphate that plays a significant role in various biochemical processes. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-diphosphate-d13 (dilithium) involves the incorporation of deuterium into guanosine 5’-diphosphate. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of guanosine 5’-diphosphate-d13 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the compound. The production is carried out under stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphate-d13 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of guanosine 5’-diphosphate-d13 (dilithium). These derivatives are used in further studies to understand the compound’s behavior and interactions .

Scientific Research Applications

Guanosine 5’-diphosphate-d13 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of guanosine 5’-diphosphate-d13 (dilithium) involves its interaction with various molecular targets and pathways. It activates adenosine 5’-triphosphate-sensitive potassium channels and acts as a potential iron mobilizer by preventing the hepcidin-ferroportin interaction. This modulation of the IL-6/stat-3 pathway plays a crucial role in its effects on inflammation and anemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-diphosphate-d13 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the pharmacokinetics and metabolic profiles of drugs. This labeling allows for more precise and accurate measurements in scientific research .

Properties

Molecular Formula

C10H13Li2N5O11P2

Molecular Weight

468.2 g/mol

IUPAC Name

dilithium;[deuteriooxy-[dideuterio-[(5S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate

InChI

InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3?,5?,6?,9-;;/m0../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD4

InChI Key

AYHHBIHQJFJWSB-CWQDRSFJSA-L

Isomeric SMILES

[2H]C1=NC2=C(N1[C@@]3(C(C(C(O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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